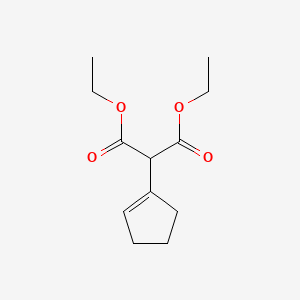
2-(1-cyclopentenyl)propanedioic acid diethyl ester
Übersicht
Beschreibung
2-(1-cyclopentenyl)propanedioic acid diethyl ester is an organic compound with the chemical formula C12H18O4. It is a diethyl ester of cyclopentenylmalonic acid and is known for its unique structure, which includes a cyclopentene ring fused to a malonate ester. This compound is a colorless liquid with low volatility and is soluble in organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(1-cyclopentenyl)propanedioic acid diethyl ester can be synthesized through the alkylation of diethyl malonate with 3-chlorocyclopentene. The reaction involves the use of absolute ethanol and freshly cut sodium as a base. The process is carried out in a three-necked round-bottomed flask fitted with a stirrer, dropping funnel, and reflux condenser. The reaction mixture is then distilled under reduced pressure to obtain the pure product .
Industrial Production Methods
In industrial settings, the synthesis of diethyl cyclopentenylmalonate follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to maintain a gentle reflux and efficient separation of the product from impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-cyclopentenyl)propanedioic acid diethyl ester undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the methylene group between the ester functionalities.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding malonic acid derivative.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form cyclopentenylacetic acid.
Common Reagents and Conditions
Alkylation: Sodium ethoxide or sodium hydride as bases.
Hydrolysis: Aqueous acid or base.
Decarboxylation: Heat and sometimes a catalyst.
Major Products
Alkylation: Substituted diethyl cyclopentenylmalonates.
Hydrolysis: Cyclopentenylmalonic acid.
Decarboxylation: Cyclopentenylacetic acid.
Wissenschaftliche Forschungsanwendungen
2-(1-cyclopentenyl)propanedioic acid diethyl ester is used in various scientific research applications:
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Pharmaceuticals: In the development of drugs and active pharmaceutical ingredients.
Materials Science: As a precursor for the synthesis of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of diethyl cyclopentenylmalonate involves its reactivity at the methylene group between the ester functionalities. This reactivity is due to the electron-withdrawing effects of the ester groups, which make the methylene hydrogen atoms more acidic. This allows for various nucleophilic substitutions and other reactions to occur at this position .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester without the cyclopentene ring.
Dimethyl malonate: Similar structure but with methyl esters instead of ethyl.
Cyclopentylmalonic acid: Lacks the ester groups and is more acidic.
Uniqueness
2-(1-cyclopentenyl)propanedioic acid diethyl ester is unique due to its fused cyclopentene ring, which imparts different reactivity and properties compared to simpler malonates. This makes it valuable in the synthesis of compounds with specific ring structures and functionalities .
Eigenschaften
Molekularformel |
C12H18O4 |
|---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
diethyl 2-(cyclopenten-1-yl)propanedioate |
InChI |
InChI=1S/C12H18O4/c1-3-15-11(13)10(12(14)16-4-2)9-7-5-6-8-9/h7,10H,3-6,8H2,1-2H3 |
InChI-Schlüssel |
ONYFNAVOZKNDCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CCCC1)C(=O)OCC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
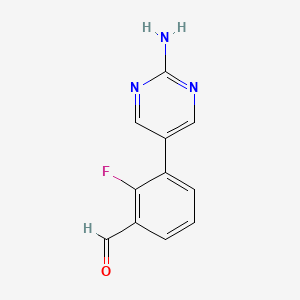
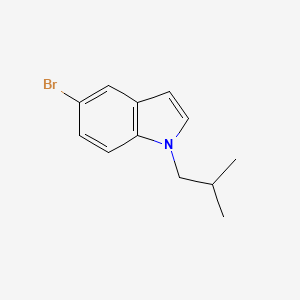
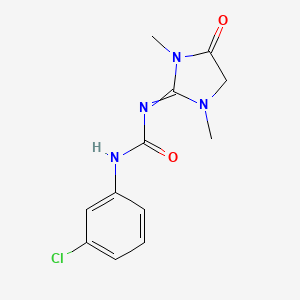
![1-[4-(Trifluoromethyl)benzoyl]piperidin-4-ol](/img/structure/B8522553.png)
![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid](/img/structure/B8522558.png)
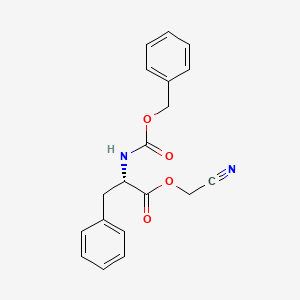
![1-Azabicyclo[3.2.0]hept-2-en-7-one](/img/structure/B8522572.png)
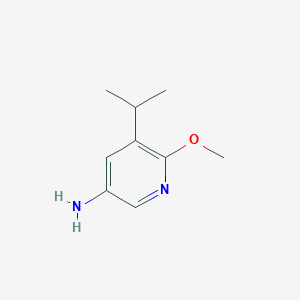
![3'-(1,3-Thiazol-2-yl)-2'H-spiro[4-azabicyclo[2.2.2]octane-2,5'-[1,3]oxazolidin]-2'-one](/img/structure/B8522587.png)
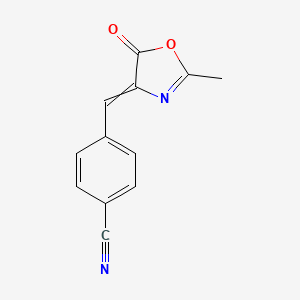
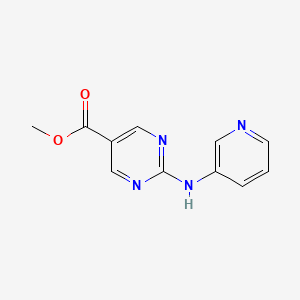
![7-[3-(4-Hydroxybutoxy)-5-oxocyclopent-1-EN-1-YL]heptanoic acid](/img/structure/B8522604.png)
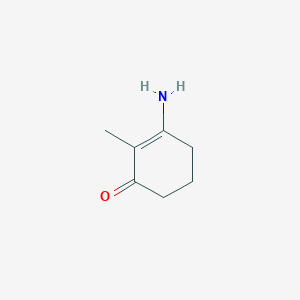
![1h-Indole,3-[2-[4-(4-chlorophenoxy)-1-piperidinyl]ethyl]-](/img/structure/B8522613.png)
